molecular formula C15H21N3O2S B5062220 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-butanol

4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-butanol

Cat. No. B5062220
M. Wt: 307.4 g/mol
InChI Key: CJQMGGFPAZWRSB-UHFFFAOYSA-N
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Description

The compound “4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-butanol” is an organic compound containing a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is attached to a phenyl group and a mercapto group (–SH). Additionally, it has a propoxy and a butanol group attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, possibly through a cyclization reaction. The phenyl, mercapto, propoxy, and butanol groups would likely be introduced through various substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, which would impart polarity to the molecule. The phenyl group is a non-polar hydrophobic group, while the mercapto, propoxy, and butanol groups are polar and could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The mercapto group (–SH) is a good nucleophile and can participate in substitution and addition reactions. The 1,2,4-triazole ring might undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, its solubility would be influenced by the polar 1,2,4-triazole ring and the polar mercapto, propoxy, and butanol groups .

Mechanism of Action

Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as its use as a pharmaceutical drug or a chemical intermediate. Its synthesis could also be optimized for large-scale production .

properties

IUPAC Name

3-(3-hydroxy-4-propoxybutyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-2-10-20-11-13(19)8-9-14-16-17-15(21)18(14)12-6-4-3-5-7-12/h3-7,13,19H,2,8-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQMGGFPAZWRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(CCC1=NNC(=S)N1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-propoxybutan-2-ol

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